2-Methyl-6-nitronaphthalene
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Overview
Description
2-Methyl-6-nitronaphthalene is an organic compound with the molecular formula C11H9NO2 and a molecular weight of 187.1947 g/mol . It is a derivative of naphthalene, characterized by the presence of a methyl group at the second position and a nitro group at the sixth position on the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-6-nitronaphthalene can be synthesized through several methods. One common approach involves the nitration of 2-methylnaphthalene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitro derivative .
Industrial Production Methods: In industrial settings, the production of this compound often involves the diazotization of 2-aminonaphthalene followed by nitration. This method is preferred due to its higher yield and efficiency compared to direct nitration .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-nitronaphthalene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sulfuric acid, nitric acid.
Major Products Formed:
Reduction: 2-Methyl-6-aminonaphthalene.
Oxidation: 2-Methyl-6-naphthoquinone.
Substitution: Various substituted naphthalenes depending on the reagents used.
Scientific Research Applications
2-Methyl-6-nitronaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-6-nitronaphthalene involves its interaction with molecular targets and pathways within cells. Upon entering the cell, the compound can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular processes, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
2-Nitronaphthalene: Similar in structure but lacks the methyl group at the second position.
1-Nitronaphthalene: Another isomer with the nitro group at the first position.
2-Methyl-1-nitronaphthalene: Similar structure but with the nitro group at the first position.
Uniqueness: 2-Methyl-6-nitronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials .
Properties
CAS No. |
54357-08-3 |
---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-methyl-6-nitronaphthalene |
InChI |
InChI=1S/C11H9NO2/c1-8-2-3-10-7-11(12(13)14)5-4-9(10)6-8/h2-7H,1H3 |
InChI Key |
STVPPZVCZQZHLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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